N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide
Description
Chemical Identity and Classification
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide is a synthetic organic compound belonging to the benzamide class. Its systematic IUPAC name is N-(3-amino-4-chlorophenyl)-3-(2-methylpropoxy)benzamide. The molecular formula is C₁₇H₁₉ClN₂O₂ , with a molecular weight of 318.80 g/mol . Key structural features include:
- A benzamide core (a benzene ring linked to a carboxamide group).
- An isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position of the benzamide ring.
- A 3-amino-4-chlorophenyl substituent attached to the amide nitrogen, featuring both an amine (-NH₂) and a chlorine atom at adjacent positions.
The compound is identified by the CAS registry number 1020054-68-5 and is classified under the broader category of aromatic amides due to its benzene ring and amide functional group.
Historical Context in Benzamide Research
Benzamides have been studied extensively since the 19th century, with benzamide itself first reported in 1832. Derivatives gained prominence in the 20th century for their pharmacological potential, particularly in antipsychotics (e.g., sulpiride) and antivirals.
This compound emerged in the early 21st century as part of efforts to optimize benzamide scaffolds for enhanced bioactivity. Its design leverages:
- Amino and chloro substituents : Common in antiviral and anticancer agents.
- Isobutoxy group : Improves lipid solubility and metabolic stability compared to shorter alkoxy chains.
A pivotal study demonstrated that structurally related benzamides, such as IMB-0523, inhibit hepatitis B virus (HBV) replication by upregulating APOBEC3G (A3G), a host antiviral protein. This highlights the compound’s relevance in antiviral research.
Position within Chemical Taxonomy
Within chemical taxonomy, this compound occupies the following hierarchical positions:
- Organic compounds → Benzenoids → Benzamides .
- Subclass : N-aryl benzamides, distinguished by the aryl group (3-amino-4-chlorophenyl) bonded to the amide nitrogen.
- Functional modifiers :
Compared to simpler benzamides like salicylamide (analgesic) or mosapride (prokinetic), this compound’s branched isobutoxy chain and dual substituents on the phenyl ring confer unique steric and electronic properties.
Research Significance and Applications
Recent studies highlight its potential in:
- Antiviral Research : Analogous compounds inhibit HBV by enhancing A3G levels, suggesting a mechanism distinct from nucleoside analogs like lamivudine.
- Oncology : Benzamide derivatives exhibit cytotoxicity against cancer cells by modulating histone deacetylases (HDACs) or kinase pathways.
- Material Science : The rigid benzamide core and polar substituents make it a candidate for organic semiconductors or supramolecular assemblies.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)10-22-14-5-3-4-12(8-14)17(21)20-13-6-7-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPGPWQDALKYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Isobutoxybenzoic Acid
Route 1: Alkylation of 3-Hydroxybenzoic Acid
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80–85°C | ~95% | |
| Ester hydrolysis | NaOH, H₂O, reflux | ~90% |
Synthesis of 3-Amino-4-chloroaniline
Route 1: Nitration and Reduction
- Nitration of 4-Chloroaniline :
- Nitration with concentrated HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the amino group, yielding 4-chloro-3-nitroaniline.
- Reduction of Nitro Group :
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | ~85% | |
| Reduction | Fe/NH₄Cl, methanol, reflux | 97% |
Amide Coupling: 3-Isobutoxybenzamide Formation
Route 1: Coupling via Acyl Chloride
- Activation of Carboxylic Acid :
- 3-Isobutoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 3-isobutoxybenzoyl chloride.
- Reaction with 3-Amino-4-chloroaniline :
Route 2: Direct Coupling Using DIC/HOBt
Key Data :
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acyl chloride | SOCl₂, TEA, DCM | 88–92% | |
| DIC/HOBt coupling | DIC, HOBt, DCM, RT | 90–95% |
Optimization and Purification
Comparative Analysis of Methods
| Parameter | Alkylation (K₂CO₃/DMF) | Nitration/Reduction | Acyl Chloride Coupling |
|---|---|---|---|
| Yield | 95% | 85–97% | 88–95% |
| Reaction Time | 8–10 hours | 12–24 hours | 2–5 hours |
| Scalability | High | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and other alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Chemistry
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules: Acts as an intermediate in the production of disperse azo dyes for textile applications and couplers for color photography.
- Reagent in Organic Transformations: Facilitates various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
Research indicates that the compound exhibits notable biological activities:
- Antimicrobial Properties: Studies have shown its efficacy against both gram-positive and gram-negative bacterial strains, suggesting potential as an antimicrobial agent .
- Biochemical Pathways: Investigated for its role in proteomics research, particularly in enzyme inhibition and receptor modulation.
Medicine
The compound is being explored for therapeutic applications:
- Drug Development: Potential lead compound for targeting specific biological pathways associated with diseases such as cancer and infections.
- Protein Inhibitors: Investigated for its ability to inhibit specific protein activities, which could be beneficial in treating various conditions.
Industry
In industrial applications, this compound is used for:
- Production of New Materials: Its unique chemical properties allow it to be utilized in developing polymers and coatings.
- Chemical Products Manufacturing: Integral in the production of dyes and photographic materials due to its reactivity and stability.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Chemistry | Intermediate for dyes, reagent in organic synthesis | Reacts with various functional groups |
| Biology | Antimicrobial activity, proteomics research | Inhibits bacterial growth |
| Medicine | Drug development, protein inhibitors | Targets specific enzymes/receptors |
| Industry | Material production, dye manufacturing | High stability and reactivity |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The results indicated that the compound could serve as a foundation for developing new antibiotics.
Case Study 2: Drug Development
Research focusing on the compound's interaction with specific enzymes has shown promising results in modulating their activity. This suggests potential therapeutic applications in treating diseases linked to enzyme dysfunction.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and chlorine groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The isobutoxy group may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide with structurally related compounds, focusing on molecular properties, synthetic pathways, and applications.
Structural Analog: 3-Chloro-N-phenyl-phthalimide
Comparison Table
Key Research Findings
- 3-Chloro-N-phenyl-phthalimide : Critical for producing polyimides with high thermal stability (>400°C) and mechanical strength, as highlighted in . Its purity directly impacts polymer performance.
- This compound: Limited published data exist, but analogues with similar substituents (e.g., chlorophenyl groups) show activity against tyrosine kinases and bacterial pathogens. The isobutoxy group may enhance membrane permeability compared to smaller alkoxy chains.
Critical Analysis of Divergences
- Structural Impact : The cyclic imide in 3-chloro-N-phenyl-phthalimide confers rigidity, ideal for polymers, whereas the flexible benzamide backbone of the target compound may favor drug-receptor binding.
- Chlorine Position: In 3-chloro-N-phenyl-phthalimide, chlorine is meta to the imide group, whereas in the target compound, chlorine is para to the amino group. This positional difference alters electronic effects and reactivity.
Biological Activity
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide is a compound that has drawn significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Amino Group : Enhances interaction with biological targets.
- Chlorine Atom : Influences lipophilicity and reactivity.
- Isobutoxy Group : Increases solubility and membrane permeability.
The molecular formula is with a molecular weight of 318.80 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and chlorine groups facilitate binding to various proteins, potentially modulating their activity. The isobutoxy group enhances the compound's lipophilicity, promoting its ability to penetrate cell membranes and exert intracellular effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, likely through the activation of specific signaling pathways involved in cell death. Further studies are needed to elucidate the exact mechanisms and effectiveness against different cancer types.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| In vitro study on bacterial strains | Inhibition of E. coli and S. aureus growth | Promising candidate for antimicrobial therapy |
| Cell line study (cancer) | Induction of apoptosis in breast cancer cells | Potential for development as an anticancer agent |
| Inflammation model | Reduced cytokine production in LPS-stimulated macrophages | Possible application in inflammatory disease treatment |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
